An In-Depth Technical Guide to 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of significant interest to medicinal chemists and drug discovery professionals. The document delineates the molecule's physicochemical properties, provides a detailed spectroscopic characterization profile, outlines a robust synthetic pathway, and explores its chemical reactivity. Emphasis is placed on the compound's potential as a versatile scaffold, leveraging the privileged pyrrolidine moiety for the development of novel therapeutic agents. This guide is structured to deliver not only factual data but also expert insights into the rationale behind experimental design and application, serving as a critical resource for researchers in the field.
Molecular Identity and Physicochemical Properties
2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a polysubstituted aromatic compound. Its structure is characterized by a benzaldehyde core functionalized with a chloro group at position 2, a methyl group at position 3, and a pyrrolidine ring attached via its nitrogen atom at position 4. This unique substitution pattern, particularly the electron-donating pyrrolidine group adjacent to the electron-withdrawing chloro group, dictates its distinct chemical and physical properties.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde | - |
| CAS Number | 886500-47-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄ClNO | [1] |
| Molecular Weight | 223.70 g/mol | [1] |
| SMILES | O=C(C=C(N1CCCC1)C(C)=C(Cl)C=1) | Derived |
| Appearance | Solid (Predicted) | - |
| Storage | Sealed in dry, 2-8°C | [4] |
Note: Experimental physical data such as melting and boiling points are not widely reported in public literature, suggesting this may be a novel or specialized research chemical. The properties listed are based on data from chemical suppliers and computational predictions.
Spectroscopic and Analytical Characterization
For any novel or specialized chemical entity, rigorous spectroscopic analysis is paramount for confirming its identity and purity. While experimental spectra for this specific molecule are not publicly available, a predictive analysis based on well-established principles of spectroscopy provides a reliable fingerprint for its characterization.
Expert Insight: The primary goal of characterization is to create a self-validating system. The convergence of data from ¹H NMR (proton environments), ¹³C NMR (carbon backbone), IR (functional groups), and MS (molecular weight and formula) provides unambiguous structural confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~9.8-10.2 ppm (s, 1H): Aldehyde proton (CHO).~7.5-7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde.~6.7-7.0 ppm (d, 1H): Aromatic proton meta to the aldehyde.~3.3-3.6 ppm (m, 4H): Pyrrolidine CH₂ groups adjacent to nitrogen.~2.3-2.5 ppm (s, 3H): Methyl group protons.~1.9-2.2 ppm (m, 4H): Remaining pyrrolidine CH₂ groups. |
| ¹³C NMR | ~190-192 ppm: Aldehyde carbonyl carbon (C=O).~150-155 ppm: Aromatic carbon attached to the pyrrolidine nitrogen.~120-140 ppm: Remaining aromatic carbons.~48-52 ppm: Pyrrolidine carbons adjacent to nitrogen.~24-27 ppm: Remaining pyrrolidine carbons.~15-20 ppm: Methyl carbon. |
| IR (cm⁻¹) | ~1680-1705 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~2850-2960 cm⁻¹: C-H stretches of alkyl and aromatic groups.~1580-1600 cm⁻¹: C=C stretching of the aromatic ring.~1350-1380 cm⁻¹: C-N stretching of the tertiary amine. |
| Mass Spec. | m/z ~223.08 (M⁺): Molecular ion peak.m/z ~225.08 (M+2): Isotopic peak due to the presence of ³⁷Cl, with an intensity approximately one-third of the M⁺ peak. |
Protocol for Spectroscopic Analysis
This protocol describes a self-validating workflow for the characterization of a synthesized batch of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde.
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Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
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NMR Spectroscopy:
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Causality: A higher field magnet provides better signal dispersion, which is crucial for resolving the distinct aromatic and aliphatic protons.
-
Confirm the presence of all expected signals and verify that their integration values in the ¹H NMR spectrum correspond to the number of protons in the structure.
-
-
Infrared Spectroscopy:
-
Acquire an IR spectrum using an ATR-FTIR spectrometer.
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Verify the presence of the characteristic strong carbonyl (C=O) peak, confirming the aldehyde functionality.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft ionization technique.
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Trustworthiness: HRMS provides the exact mass to four decimal places, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₁₄ClNO. The characteristic isotopic pattern for chlorine serves as a secondary validation point.
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Synthesis and Reactivity Analysis
Proposed Synthetic Pathway
While a specific literature preparation for this molecule is not prominent, a highly plausible and efficient synthesis can be designed based on established methodologies for analogous compounds. The most logical approach is a nucleophilic aromatic substitution (SₙAr) reaction.
Expert Insight: The choice of an SₙAr reaction is dictated by the presence of an electron-withdrawing group (the aldehyde) and a suitable leaving group (a halogen) on the aromatic ring, which activates the ring for nucleophilic attack. Starting with a di-halogenated precursor is a common and effective strategy.
A proposed two-step synthesis starting from commercially available 2-chloro-3-methylbenzoic acid is outlined below.[5]
Caption: Proposed synthetic workflow for the target molecule.
Detailed Synthesis Protocol (Based on SₙAr)
This protocol is a generalized procedure based on common practices for similar reactions.
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Precursor Synthesis: 2-Chloro-3-methylbenzyl alcohol can be oxidized to 2-chloro-3-methylbenzaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) in a solvent such as dichloromethane (DCM).[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
SₙAr Reaction:
-
To a solution of the precursor aldehyde (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add pyrrolidine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: A polar aprotic solvent is used because it effectively solvates the cations but not the anions, enhancing the nucleophilicity of the pyrrolidine. The base (K₂CO₃) is essential to neutralize the HCl that is generated during the substitution, preventing it from protonating and deactivating the pyrrolidine nucleophile.
-
Heat the reaction mixture at 80-120°C and monitor its completion by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
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Chemical Reactivity Profile
The reactivity of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is dominated by its aldehyde functional group. The presence of both electron-donating (pyrrolidine, methyl) and electron-withdrawing (chloro) groups on the ring modulates the electrophilicity of the carbonyl carbon.[6]
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Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. This is the basis for key transformations like the Wittig reaction to form alkenes or Grignard reactions to form secondary alcohols.[7]
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Reductive Amination: A cornerstone reaction in medicinal chemistry, this allows for the conversion of the aldehyde into a new amine by reacting it with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful tool for library synthesis.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents.[8] This opens another avenue for derivatization, such as amide bond formation.
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Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds or amines to form Schiff bases and other heterocyclic structures.[9][10]
Significance in Drug Discovery and Medicinal Chemistry
The true value of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde lies in its role as a versatile building block for creating complex molecules with therapeutic potential.
The Privileged Pyrrolidine Scaffold: The pyrrolidine ring is a "privileged scaffold" in drug discovery.[11][12] Its five-membered, non-planar structure introduces three-dimensional character into flat aromatic molecules, which can significantly improve binding affinity and selectivity for biological targets.[11][13] The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can enhance aqueous solubility, a critical pharmacokinetic property.[12] This moiety is found in numerous FDA-approved drugs.[11]
Application as a Synthetic Hub: This specific benzaldehyde derivative serves as an excellent starting point for generating a library of diverse compounds for high-throughput screening. The reactive aldehyde handle allows for the systematic introduction of a wide array of chemical functionalities.
Caption: Role as a central scaffold in medicinal chemistry.
Safety and Handling
Based on related compounds, 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde should be handled with appropriate care in a laboratory setting.
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Hazard Statements: Likely to be associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: Standard laboratory precautions should be taken. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
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Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Yamataka, H., et al. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Available at: [Link]
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Shcherbinin, V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. Available at: [Link]
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NextSDS. (n.d.). 2-CHLORO-3-METHYL-4-PYRROLIDIN-1-YL-BENZALDEHYDE — Chemical Substance Information. Available at: [Link]
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Olah, G. A., et al. (1990). Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry. Available at: [Link]
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van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
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NextSDS. (n.d.). 2-CHLORO-4-PYRROLIDIN-1-YL-BENZALDEHYDE — Chemical Substance Information. Available at: [Link]
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ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available at: [Link]
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Yajurvedi, D., et al. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]
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Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]
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NIST. (n.d.). Benzaldehyde, 2-chloro-. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-3-methylbenzaldehyde. Available at: [Link]
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El-Gazzar, A. R. B. A., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
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Ayoob, A. I. & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry. Available at: [Link]
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